molecular formula C11H11N3O B4287437 6-(5-Methoxypyridin-3-yl)pyridin-2-amine

6-(5-Methoxypyridin-3-yl)pyridin-2-amine

Cat. No.: B4287437
M. Wt: 201.22 g/mol
InChI Key: WBIREZQEJICPEE-UHFFFAOYSA-N
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Description

5’-Methoxy-2,3’-bipyridin-6-amine is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings The methoxy group at the 5’ position and the amino group at the 6 position of the bipyridine scaffold contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-methoxy-2,3’-bipyridin-6-amine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of 5’-methoxy-2,3’-bipyridin-6-amine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-2,3’-bipyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of various substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of 5’-methoxy-2,3’-bipyridin-6-amine involves its interaction with specific molecular targets. For example, as a fluorescent probe, it binds to metal ions like zinc, causing a change in its fluorescence properties . This interaction is facilitated by the chelating ability of the bipyridine scaffold and the electron-donating methoxy group, which enhances the probe’s sensitivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methoxy-2,3’-bipyridin-6-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct electronic and steric properties. These functional groups enhance its utility as a ligand and a probe, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-(5-methoxypyridin-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-5-8(6-13-7-9)10-3-2-4-11(12)14-10/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIREZQEJICPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=NC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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